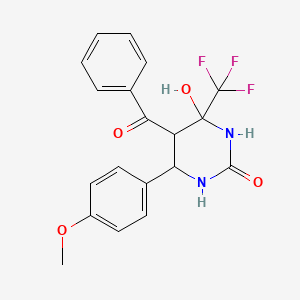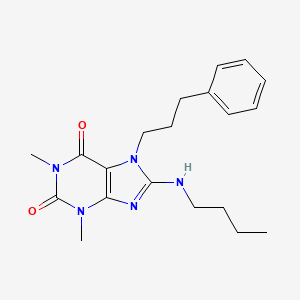![molecular formula C18H17N3O3 B6419766 2-(2-methoxyphenoxy)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide CAS No. 1206991-85-6](/img/structure/B6419766.png)
2-(2-methoxyphenoxy)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxyphenoxy)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide, also known as 2-MPA, is an organic compound with a variety of applications in scientific research and laboratory experiments. This compound has been the subject of extensive research due to its unique properties, which have been shown to be beneficial in many applications.
科学的研究の応用
2-(2-methoxyphenoxy)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide has been used in a variety of scientific research applications, including drug delivery, gene delivery, and tissue engineering. It has been used as a drug delivery vehicle for the delivery of drugs to target sites in the body, and as a gene delivery agent for the delivery of genetic material to target cells. Additionally, 2-(2-methoxyphenoxy)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide has been used in tissue engineering applications, such as the fabrication of scaffolds for tissue regeneration.
作用機序
2-(2-methoxyphenoxy)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide has been shown to interact with a variety of proteins, including enzymes, receptors, and transporters. It is believed to act as an inhibitor of some of these proteins, blocking their activity and thus preventing the action of the protein. Additionally, 2-(2-methoxyphenoxy)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide has been shown to interact with DNA, binding to it and blocking the activity of certain genes.
Biochemical and Physiological Effects
2-(2-methoxyphenoxy)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, receptors, and transporters, thus blocking their activity and preventing their actions. Additionally, 2-(2-methoxyphenoxy)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide has been shown to interact with DNA, binding to it and blocking the activity of certain genes.
実験室実験の利点と制限
2-(2-methoxyphenoxy)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide has a number of advantages for laboratory experiments, including its low cost, ease of synthesis, and wide range of applications. Additionally, it is non-toxic and has a low potential for interactions with other compounds. However, there are some limitations to the use of 2-(2-methoxyphenoxy)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide in laboratory experiments, including its low solubility in water and its instability in acidic solutions.
将来の方向性
The potential applications of 2-(2-methoxyphenoxy)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide are vast and the possibilities are nearly limitless. In the future, it is likely that 2-(2-methoxyphenoxy)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide will be used in a variety of new and innovative ways. Potential future applications may include the development of new drug delivery systems, gene delivery systems, and tissue engineering applications. Additionally, 2-(2-methoxyphenoxy)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide may be used in the development of new diagnostic tools, such as biosensors, and in the development of new therapeutic agents.
合成法
2-(2-methoxyphenoxy)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide can be synthesized by a variety of methods. The most common method is a three-step reaction involving the reaction of 2-methoxyphenol with 4-bromo-1H-pyrazole, followed by acetylation with acetic anhydride, and finally, a deprotection step using hydrochloric acid. Other methods for the synthesis of 2-(2-methoxyphenoxy)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide include the reaction of 2-methoxyphenol with 4-chloro-1H-pyrazole, followed by an acetylation step, and then a deprotection step using hydrochloric acid.
特性
IUPAC Name |
2-(2-methoxyphenoxy)-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-16-4-2-3-5-17(16)24-12-18(22)20-14-8-6-13(7-9-14)15-10-11-19-21-15/h2-11H,12H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRCWNOTHQMVFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenoxy)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6419688.png)
![9-[(2-chlorophenyl)methyl]-5-methyl-3-phenyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6419695.png)
![1,3-dimethyl-8-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6419697.png)

![1-{1-[4-(4-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol](/img/structure/B6419721.png)
![methyl 2-[3-hydroxy-2-oxo-5-phenyl-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6419729.png)
![3-hydroxy-6-(hydroxymethyl)-2-[(4-methylpiperazin-1-yl)methyl]-4H-pyran-4-one](/img/structure/B6419734.png)
![1-(4-benzoylphenoxy)-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B6419748.png)
![13-[(3-ethoxypropyl)amino]-11-methyl-12-octyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6419754.png)
![2-bromo-5-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6419759.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6419781.png)
![2-methyl-3-[(4-methylpiperazin-1-yl)(pyridin-4-yl)methyl]-1H-indole](/img/structure/B6419784.png)
![2-{8-[benzyl(propan-2-yl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B6419785.png)